N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide
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Overview
Description
N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide, also known as 4-benzoyl-N-(1,3-benzothiazol-5-yl)benzamide, is a compound that belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They are known to interact with various targets, including enzymes like cyclooxygenase (COX) and topoisomerase II .
Mode of Action
The compound’s interaction with its targets leads to various changes. For instance, when interacting with COX enzymes, it can inhibit their activity . This inhibition can lead to a decrease in the production of pro-inflammatory mediators, contributing to its anti-inflammatory properties . When interacting with topoisomerase II, it can result in DNA double-strand breaks, leading to cell death .
Biochemical Pathways
The compound’s action affects various biochemical pathways. Its interaction with COX enzymes impacts the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory mediators . Its interaction with topoisomerase II affects the DNA replication and transcription processes, leading to cell death .
Pharmacokinetics
Thiazole derivatives are generally known to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the compound’s bioavailability, determining its effectiveness in exerting its biological effects.
Result of Action
The compound’s action results in various molecular and cellular effects. Its anti-inflammatory properties result from the inhibition of COX enzymes and the subsequent decrease in the production of pro-inflammatory mediators . Its antitumor properties result from the induction of DNA double-strand breaks, leading to cell death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its targets . Furthermore, the presence of other molecules can influence its absorption and distribution, impacting its bioavailability .
Preparation Methods
The synthesis of N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or lutidine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications in treating diseases such as cancer and infections.
Comparison with Similar Compounds
N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide can be compared with other benzothiazole derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide
- N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)benzamide
- N-(benzo[d]thiazol-2-yl)-2-(morpholino)benzamide
These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-benzoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2S/c24-20(14-4-2-1-3-5-14)15-6-8-16(9-7-15)21(25)23-17-10-11-19-18(12-17)22-13-26-19/h1-13H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUBPJASVSXHCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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